Desmethyl rizatriptan

Content Navigation

Rizatriptan ANDA filings require specific quantification of N-desmethyl rizatriptan (EP Impurity I) in API and plasma. Using surrogate standards causes system suitability failures and data rejection. This reference standard directly addresses:

- Baseline resolution in stability-indicating HPLC for accurate impurity profiling.

- LC-MS/MS calibration standard for plasma co-quantification at ~14% parent levels in bioequivalence studies.

- Metabolic mapping standard for MAO-A pathway research.

Supplied with full CoA; ships ambient.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

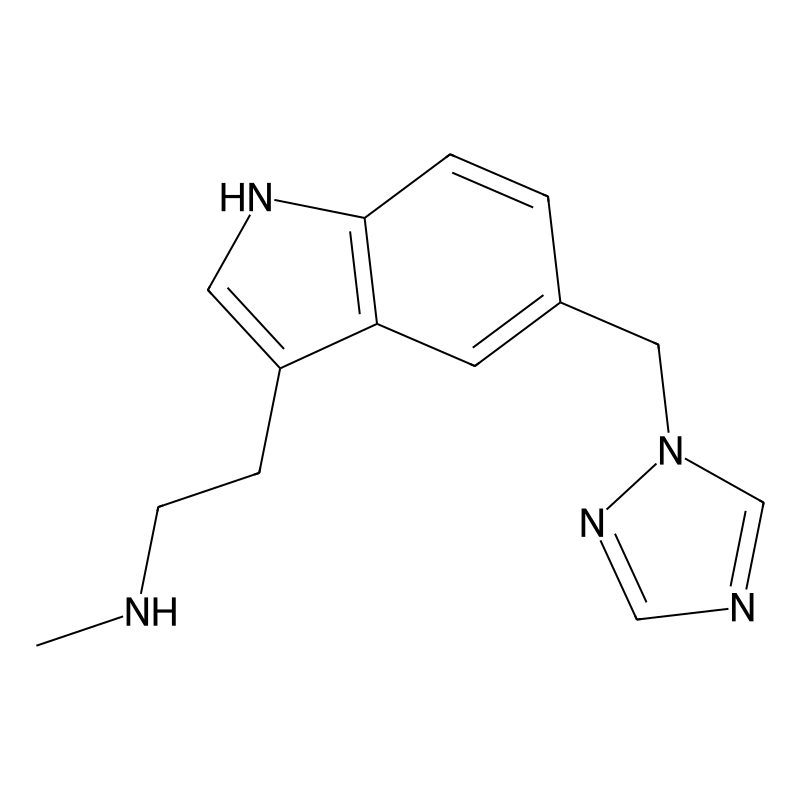

N-Desmethyl rizatriptan (also known as Rizatriptan EP Impurity I) is the primary pharmacologically active metabolite and a critical process-related impurity of the anti-migraine drug rizatriptan. Structurally characterized by the loss of one N-methyl group from the parent compound's dimethylaminoethyl side chain, it retains 5-HT1B/1D receptor agonist activity equivalent to the parent drug[1]. In pharmaceutical procurement, this compound is strictly sourced as an analytical reference standard. It is indispensable for two primary workflows: the validation of stability-indicating high-performance liquid chromatography (HPLC) methods for Rizatriptan API quality control, and the calibration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays required for clinical pharmacokinetic and bioequivalence studies [2].

Research Fit

In both API manufacturing and clinical bioanalysis, substituting N-desmethyl rizatriptan with generic triptan metabolites (such as N-desmethyl zolmitriptan) or relying solely on parent-drug calibration is analytically invalid. Because N-desmethyl rizatriptan is an active metabolite that circulates at approximately 14% of the parent drug's concentration, regulatory agencies mandate its specific co-quantification in human plasma [1]. Furthermore, in GMP quality control, it exhibits a distinct chromatographic retention profile that must be baseline-resolved from rizatriptan and other specific degradation products (such as rizatriptan N-oxide) [2]. Using surrogate standards would result in failed system suitability tests, inaccurate impurity profiling, and the rejection of Abbreviated New Drug Applications (ANDAs) or bioequivalence data.

Substitution Risk

Regulatory Compliance in LC-MS/MS Bioanalysis

In clinical pharmacokinetic studies, N-desmethyl rizatriptan circulates at approximately 14% of the parent drug's plasma concentration [1]. Because this exceeds the standard 10% regulatory threshold for active metabolites, FDA and EMA guidelines mandate its specific co-quantification alongside rizatriptan in bioanalytical assays.

| Evidence Dimension | Relative Plasma Concentration |

| Target Compound Data | ~14% of parent drug concentration |

| Comparator Or Baseline | Regulatory threshold for active metabolite monitoring (10%) |

| Quantified Difference | +4% above the mandatory monitoring threshold |

| Conditions | Human plasma LC-MS/MS bioequivalence studies |

Procuring this exact standard is a strict regulatory prerequisite for validating LC-MS/MS methods in clinical bioequivalence and bioavailability trials.

Pharmacological Activity for PK/PD Modeling

Unlike the primary monoamine oxidase-A (MAO-A) metabolite of rizatriptan (an indole acetic acid derivative) which is pharmacologically inactive, N-desmethyl rizatriptan retains agonist activity for 5-HT1B/1D receptors equivalent to the parent compound[1]. This binary difference in activity requires researchers to model its specific contribution to the drug's overall efficacy and safety profile.

| Evidence Dimension | 5-HT1B/1D Receptor Agonist Activity |

| Target Compound Data | Pharmacologically active (similar to parent) |

| Comparator Or Baseline | Indole acetic acid metabolite (Inactive) |

| Quantified Difference | Active vs. Inactive |

| Conditions | Receptor binding and in vivo PK/PD models |

Essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, as it is the sole metabolite contributing to the drug's overall therapeutic effect.

Chromatographic Resolution in API Quality Control

As a specified process-related impurity (Rizatriptan EP Impurity I), N-desmethyl rizatriptan must be baseline-resolved from the parent API and other degradation products in stability-indicating HPLC methods to comply with ICH Q3A/Q3B guidelines [1].

| Evidence Dimension | HPLC Relative Retention Time (RRT) and Resolution (Rs) |

| Target Compound Data | Distinct RRT with baseline resolution |

| Comparator Or Baseline | Rizatriptan API (RRT = 1.0) |

| Quantified Difference | Resolution (Rs) > 1.5 to 2.0 per pharmacopeial requirements |

| Conditions | Stability-indicating RP-HPLC methods for API release testing |

Required as a system suitability standard to ensure GMP compliance and verify that API impurity levels remain below regulatory thresholds (typically <0.15%).

LC-MS/MS Method Validation for Bioequivalence Studies

Directly following its requirement to be monitored at ~14% of parent plasma levels, N-desmethyl rizatriptan is utilized to construct calibration curves and quality control (QC) samples in LC-MS/MS assays [1]. This ensures accurate co-quantification in human plasma during Phase I-III clinical trials and generic ANDA bioequivalence studies.

GMP Routine Quality Control and Impurity Profiling

Because it is a specified pharmacopeial impurity (EP Impurity I), this compound is required for system suitability testing in stability-indicating HPLC methods[2]. It allows QC laboratories to confirm baseline resolution from the parent API and accurately quantify degradation or process-related carryover in commercial batch release.

Pharmacokinetic and Metabolism (DMPK) Modeling

Given its retained 5-HT1B/1D receptor agonist activity, N-desmethyl rizatriptan is used as a reference standard in in vitro hepatocyte/microsome assays and in vivo models to map the MAO-A dependent metabolic clearance of rizatriptan and assess the metabolite's contribution to overall pharmacodynamics [3].

Application Selection Guide

References

- [1] Patel, M., et al. (2016). Application of a Reliable LC-MS/MS Method for Determination of Rizatriptan in Healthy Subject Samples. Journal of Chromatographic Science, 54(6), 923-932.

- [2] European Pharmacopoeia (Ph. Eur.), Rizatriptan Benzoate Monograph, Impurity I.

- [3] Wellington, K., & Plosker, G. L. (2002). Rizatriptan: an update of its use in the management of migraine. Drugs, 62(10), 1539-1574.

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types